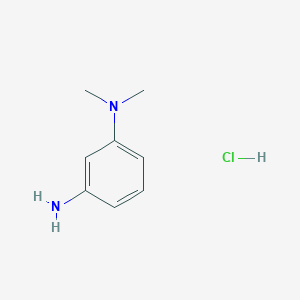

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride

Übersicht

Beschreibung

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride, also known as N,N-dimethyl-m-phenylenediamine dihydrochloride, is a synthetic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 172.655 g/mol. It appears as a white crystalline solid and is soluble in water due to its hydrochloride form. The compound features two methyl groups attached to nitrogen atoms in the amine functional groups, influencing its reactivity and properties.

The biological activity of this compound primarily involves its interactions with various molecular targets:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological macromolecules, affecting enzyme activity and protein interactions.

- Nucleophilic Reactions : The compound participates in nucleophilic reactions that can modulate biochemical pathways, influencing cellular processes such as signaling and metabolism.

- Electrophile Interactions : Interaction studies indicate that it reacts with electrophiles and forms complexes with metal ions, which is crucial for understanding its behavior in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have explored the biological effects of this compound:

-

Antioxidant Activity Study :

- A study assessed the antioxidant capacity of various aromatic amines, including this compound. The results indicated a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells.

-

Antibacterial Efficacy :

- In vitro tests demonstrated that derivatives of N1,N1-Dimethylbenzene-1,3-diamine exhibited varying degrees of antibacterial activity against common pathogens. This highlights its potential as a lead compound for developing new antimicrobial agents.

- Mechanistic Insights into Anticancer Activity :

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antioxidant Properties | Significant free radical scavenging ability observed |

| Antibacterial Activity | Derivatives show efficacy against various bacterial strains |

| Anticancer Potential | Related compounds induce apoptosis in cancer cell lines |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable in creating complex molecular architectures.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Dye Synthesis | Used as an intermediate for producing azo dyes. |

| Polymer Chemistry | Acts as a curing agent for epoxy resins. |

| Photoredox Catalysis | Functions as a catalyst in photochemical reactions. |

Catalytic Applications

Research indicates that this compound exhibits catalytic properties that can enhance various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in:

- Cross-Coupling Reactions : Utilized in palladium-catalyzed reactions to form carbon-carbon bonds.

- Oxidation Reactions : Acts as a catalyst for the oxidation of alcohols to aldehydes or ketones.

Table 2: Catalytic Properties

| Reaction Type | Role of N1,N1-Dimethylbenzene-1,3-diamine HCl |

|---|---|

| Cross-Coupling | Catalyst for C–C bond formation |

| Oxidation | Facilitator for alcohol oxidation |

Biological Activities and Therapeutic Potential

Emerging studies suggest that this compound may possess various biological activities. Although specific mechanisms of action are not well-documented, the compound has been evaluated for potential therapeutic uses:

- Antioxidant Activity : Exhibits properties that may mitigate oxidative stress.

- Neuroprotective Effects : Preliminary studies indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study Insights

In a study involving transgenic mouse models of Alzheimer's disease (5 × FAD mice), treatment with this compound demonstrated significant reductions in amyloid-beta levels and improved cognitive function compared to control groups. The compound's ability to mediate copper-induced amyloid aggregation highlights its potential as a therapeutic agent .

Table 3: Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Reduces oxidative stress markers |

| Neuroprotection | Improves cognitive function in animal models |

Eigenschaften

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-4-7(9)6-8;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPOIABBUQPVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505540 | |

| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-32-4, 42600-09-9 | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1, N,N-dimethyl-, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.